1,2-Dibromo-4,5-difluorobenzene
Description
Precursor in Pharmaceutical Intermediate Synthesis
1,2-Dibromo-4,5-difluorobenzene is a key building block in the synthesis of pharmaceutical intermediates. chemimpex.com The presence of fluorine atoms is particularly significant, as their incorporation into drug candidates can enhance properties such as metabolic stability, lipophilicity, and the ability to bind to biological targets. chemimpex.comnbinno.com The bromine atoms, in turn, provide reactive sites for further chemical transformations, allowing for the construction of complex molecular architectures required for therapeutic efficacy. This makes the compound a versatile tool for medicinal chemists in the discovery and development of new drugs. chemimpex.com
Precursor in Agrochemical Intermediate Synthesis
In the field of agrochemicals, this compound is utilized as an intermediate in the production of novel pesticides, herbicides, and fungicides. chemimpex.comnbinno.com The specific halogen substituents on the benzene (B151609) ring contribute to the biological activity and selectivity of these agricultural chemicals. chemimpex.comnbinno.com By using this compound as a starting material, chemists can design and synthesize new crop protection agents with improved efficacy and environmental profiles. chemimpex.com
Development of Fluorinated Aromatic Derivatives
The development of novel fluorinated aromatic compounds is an active area of research, and this compound is a valuable precursor in this field. chemimpex.comresearchgate.net The presence of both bromine and fluorine atoms allows for a variety of chemical reactions to introduce other functional groups or to create more complex fluorinated systems. chemimpex.com For instance, it has been used in the preparation of 2,2′-dibromo-4,4′,5,5′-tetrafluorobiphenyl. sigmaaldrich.com The synthesis of such derivatives is important because fluorinated aromatic compounds often exhibit unique electronic properties and can be used in the development of advanced materials and specialty chemicals. researchgate.net
Synthesis of Advanced Polymeric Materials and Specialty Chemicals
This compound is also employed in the field of material science for the synthesis of advanced polymers and specialty chemicals. chemimpex.com The incorporation of this fluorinated building block can impart desirable properties to the resulting materials. chemimpex.com
The strong carbon-fluorine bond contributes to the thermal stability of polymers derived from this compound. chemimpex.com This makes it a useful component in the creation of high-performance polymers that can withstand elevated temperatures without degrading, a critical requirement for many advanced applications. chemimpex.com
The presence of fluorine atoms in polymers can also enhance their resistance to chemical attack. chemimpex.com Materials synthesized using this compound as a monomer or cross-linking agent can exhibit improved stability in harsh chemical environments, expanding their utility in various industrial settings. chemimpex.com
Building Block for Complex Polyhalogenated Aromatic Systems
The reactivity of the bromine atoms in this compound allows it to serve as a foundational unit for constructing more complex polyhalogenated aromatic systems. usgs.gov These intricate molecules are of interest for their unique electronic and physical properties and can be utilized in various areas of materials science and organic electronics. The ability to selectively react at the bromine positions while retaining the fluorine atoms provides a powerful tool for synthetic chemists to build elaborate molecular structures. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-4,5-difluorobenzene | |
|---|---|---|
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InChI |
InChI=1S/C6H2Br2F2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
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InChI Key |
JTEZQWOKRHOKDG-UHFFFAOYSA-N | |
| Source | PubChem | |
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Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)F | |
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Molecular Formula |
C6H2Br2F2 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215026 | |
| Record name | 1,2-Dibromo-4,5-difluorobenzene | |
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Molecular Weight |
271.88 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; mp = 33-35 deg C; [Alfa Aesar MSDS] | |
| Record name | 1,2-Dibromo-4,5-difluorobenzene | |
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CAS No. |
64695-78-9 | |
| Record name | 1,2-Dibromo-4,5-difluorobenzene | |
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| Record name | 1,2-Dibromo-4,5-difluorobenzene | |
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| Record name | 1,2-Dibromo-4,5-difluorobenzene | |
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| Record name | 1,2-dibromo-4,5-difluorobenzene | |
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| Record name | 1,2-DIBROMO-4,5-DIFLUOROBENZENE | |
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Synthetic Methodologies for 1,2 Dibromo 4,5 Difluorobenzene
Established Synthetic Pathways to 1,2-Dibromo-4,5-difluorobenzene
Established methods for the synthesis of this compound primarily rely on the transformation of pre-functionalized aromatic precursors. These routes are well-documented and offer reliable, albeit sometimes lengthy, procedures for obtaining the target compound.
Synthesis from Precursor Aromatic Compounds
A common and effective strategy for the synthesis of this compound involves the use of a suitably substituted aniline (B41778) derivative, which can be converted to the target dibromo compound via a double Sandmeyer reaction. A key precursor for this pathway is 4,5-difluoro-1,2-phenylenediamine.
The synthesis of this diamine precursor typically starts from 4,5-difluoro-2-nitroaniline. The nitro group of this starting material can be reduced to an amino group through catalytic hydrogenation. For instance, the reaction can be carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This reduction step proceeds with high efficiency to yield 4,5-difluoro-1,2-phenylenediamine nih.gov.
Once the 4,5-difluoro-1,2-phenylenediamine is obtained, the two amino groups can be converted to bromo groups using the Sandmeyer reaction. wikipedia.org This two-step process first involves the diazotization of both amino groups by treating the diamine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrobromic acid (HBr), at low temperatures (typically 0-5 °C). This generates a bis(diazonium) salt intermediate. In the second step, the bis(diazonium) salt is treated with a copper(I) bromide (CuBr) catalyst. The copper catalyst facilitates the replacement of the diazonium groups with bromine atoms, leading to the formation of this compound. masterorganicchemistry.comorganic-chemistry.org
Table 1: Synthesis of this compound from 4,5-Difluoro-2-nitroaniline
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | 4,5-Difluoro-2-nitroaniline | H₂, Pd/C, solvent (e.g., methanol) | 4,5-Difluoro-1,2-phenylenediamine |
| 2 | 4,5-Difluoro-1,2-phenylenediamine | 1. NaNO₂, HBr, 0-5 °C; 2. CuBr | This compound |
Regioselective Bromination and Fluorination Strategies
An alternative approach to the synthesis of this compound involves the direct bromination of a difluorinated benzene (B151609) ring. The success of this strategy hinges on the ability to control the regioselectivity of the bromination reaction. The fluorine atoms already present on the aromatic ring act as ortho- and para-directing groups in electrophilic aromatic substitution reactions. csbsju.eduorganicchemistrytutor.com This directing effect arises from the ability of the fluorine atoms to donate a lone pair of electrons into the benzene ring through resonance, which stabilizes the intermediates formed during ortho and para attack. acs.orgyoutube.com
Starting with 1,2-difluorobenzene (B135520), the introduction of two bromine atoms at the 4 and 5 positions is the desired outcome. The two fluorine atoms at positions 1 and 2 would direct the incoming electrophiles (bromine) to the positions ortho and para to them. In this case, the positions 3, 4, 5, and 6 are all either ortho or para to one of the fluorine atoms. However, achieving the specific 1,2-dibromo-4,5-difluoro isomer requires careful control of the reaction conditions to favor substitution at the 4 and 5 positions over the 3 and 6 positions.
The bromination can be carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). nih.gov The catalyst polarizes the Br-Br bond, making it a more potent electrophile. The reaction temperature and the stoichiometry of the reactants are critical parameters to control to achieve the desired dibromination and minimize the formation of other isomers or polybrominated byproducts.
Advanced Synthetic Approaches
In recent years, more advanced synthetic methodologies have been developed to improve the efficiency, safety, and sustainability of chemical processes. These approaches are also applicable to the synthesis of fluoroaromatic compounds like this compound.
Microflow Synthesis Techniques for Fluoroaromatic Compounds
Microflow synthesis, which utilizes microreactors with small channel dimensions, offers several advantages for the synthesis of haloaromatic compounds. mdpi.com These advantages include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and reaction time), and improved safety, particularly when dealing with hazardous reagents or exothermic reactions.
Catalytic Synthesis Routes
The traditional Sandmeyer reaction often requires stoichiometric amounts of copper salts, which can lead to challenges in product purification and generate significant copper-containing waste. To address these issues, catalytic versions of the Sandmeyer reaction have been developed. nih.gov These catalytic routes utilize a smaller amount of a copper catalyst, often in combination with a co-catalyst or a ligand, to facilitate the conversion of the diazonium salt to the corresponding aryl halide.
For the synthesis of this compound, a catalytic Sandmeyer bromination could be employed after the diazotization of 4,5-difluoro-1,2-phenylenediamine. This would involve using a catalytic amount of a copper(I) or copper(II) salt, potentially in the presence of a ligand to enhance the catalytic activity and stability. Such an approach would not only be more atom-economical and environmentally friendly but could also lead to improved yields and easier purification of the desired product.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Production
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of any chemical synthesis. For the production of this compound, several parameters can be fine-tuned for both the Sandmeyer and the direct bromination routes.
In the double Sandmeyer reaction of 4,5-difluoro-1,2-phenylenediamine, key parameters to optimize include:
Temperature: The diazotization step must be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the diazonium salt. The subsequent bromination step may also be temperature-sensitive, and finding the optimal temperature can improve the yield and reduce side reactions.
Acid Concentration: The concentration of the acid (e.g., HBr) is critical for both the diazotization and the stability of the diazonium salt.
Catalyst Loading: In the case of a catalytic Sandmeyer reaction, the amount of copper catalyst needs to be optimized to ensure efficient conversion without leading to unwanted side reactions.
For the regioselective bromination of 1,2-difluorobenzene, the following factors are important for optimization:
Choice of Brominating Agent: While molecular bromine is common, other brominating agents like N-bromosuccinimide (NBS) could offer different selectivity profiles.
Catalyst System: The type and amount of Lewis acid catalyst (e.g., FeBr₃) can significantly influence the regioselectivity of the bromination.
Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction outcome.
Reaction Time: Monitoring the reaction over time is essential to ensure complete conversion of the starting material while minimizing the formation of over-brominated products.
By carefully controlling these parameters, it is possible to enhance the yield and selectivity of the synthesis, making the production of this compound more efficient and cost-effective.
Chemical Reactivity and Mechanistic Studies of 1,2 Dibromo 4,5 Difluorobenzene
Organometallic Reactions Involving 1,2-Dibromo-4,5-difluorobenzene
The presence of two bromine atoms on the aromatic ring of this compound makes it a prime candidate for the formation of organometallic reagents, which are pivotal intermediates in the construction of more complex molecular architectures.
Grignard Reagent Formation and Subsequent Transformations
The reaction of this compound with magnesium metal can lead to the formation of a Grignard reagent. This transformation typically involves the insertion of magnesium into one of the carbon-bromine bonds, yielding a highly reactive organomagnesium species. The reactivity of this Grignard reagent can be harnessed in subsequent reactions with various electrophiles to introduce new functional groups onto the aromatic core.
For instance, the Grignard reagent derived from this compound can be used in the synthesis of biphenyl (B1667301) derivatives. One documented application is the preparation of 2,2′-dibromo-4,4′,5,5′-tetrafluorobiphenyl. sigmaaldrich.com This transformation highlights the ability of the Grignard intermediate to undergo homocoupling reactions, likely facilitated by a transition metal catalyst.
| Starting Material | Reagent | Product | Reference |
| This compound | Mg | 2,2′-dibromo-4,4′,5,5′-tetrafluorobiphenyl | sigmaaldrich.com |
Lithiation Reactions and Corresponding Intermediates
Lithiation, another powerful tool for the functionalization of aryl halides, can be achieved by treating this compound with organolithium reagents, such as n-butyllithium. This process typically proceeds via halogen-metal exchange, where a lithium atom replaces one of the bromine atoms. The resulting aryllithium intermediate is a potent nucleophile and can react with a wide array of electrophiles.
A notable example of a reaction involving a lithiated intermediate of this compound is its reaction with acetone. This reaction leads to the formation of 2-(2,3-dibromo-5,6-difluorophenyl)propan-2-ol, demonstrating the successful trapping of the aryllithium species by a ketone. sigmaaldrich.com The fluorine atoms on the ring influence the acidity of the adjacent protons, potentially leading to competing deprotonation pathways, although halogen-metal exchange is generally favored with bromine substituents.
| Starting Material | Reagent | Electrophile | Product | Reference |
| This compound | n-Butyllithium | Acetone | 2-(2,3-dibromo-5,6-difluorophenyl)propan-2-ol | sigmaaldrich.com |
Cross-Coupling Reactions Utilizing this compound
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound, with its two reactive C-Br bonds, is an excellent substrate for these transformations.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Stille)
Palladium catalysts are widely employed in a variety of cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, and the Stille coupling, which utilizes an organotin reagent, are two of the most prominent examples. libretexts.orguchile.clwikipedia.orgcas.cn
In the context of this compound, these reactions offer a powerful means to introduce aryl, vinyl, or alkyl groups at the positions of the bromine atoms. The general mechanism for these palladium-catalyzed couplings involves a catalytic cycle that includes oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron or organotin reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orguchile.clwikipedia.org
While specific examples of Suzuki and Stille couplings with this compound are not extensively detailed in the readily available literature, the principles of these reactions are well-established for a wide range of aryl bromides. The reactivity of the two C-Br bonds can potentially be controlled to achieve either mono- or di-substitution by carefully tuning the reaction conditions, such as the stoichiometry of the reagents and the nature of the catalyst and ligands.
Other Transition Metal-Catalyzed Coupling Approaches
Beyond palladium, other transition metals such as copper and nickel have emerged as effective catalysts for cross-coupling reactions. sigmaaldrich.comnih.govrsc.orgnih.gov Copper-catalyzed couplings, often referred to as Ullmann-type reactions, are particularly useful for the formation of C-O, C-N, and C-S bonds, as well as C-C bonds. Nickel catalysts have gained prominence due to their lower cost and unique reactivity profiles, often enabling challenging cross-coupling reactions that are difficult to achieve with palladium. sigmaaldrich.comnih.gov
The application of these alternative metal catalysts to this compound opens up a broader range of possible transformations. For instance, copper-catalyzed coupling with phenols or amines could lead to the corresponding diaryl ethers or anilines. Nickel catalysts could be employed in reductive coupling reactions or in cross-couplings with a different spectrum of organometallic reagents compared to palladium.
Halogen Migration Phenomena in Polyhalogenated Benzenes
A fascinating aspect of the chemistry of polyhalogenated benzenes is the phenomenon of halogen migration, often referred to as the "halogen dance." This base-catalyzed intramolecular or intermolecular rearrangement can lead to the isomerization of the halogen substitution pattern on the aromatic ring.
The mechanism of the halogen dance typically involves the deprotonation of the aromatic ring by a strong base to form an arylanion. This anionic intermediate can then undergo a series of halogen-metal exchange and protonation steps, leading to the migration of a halogen atom to a different position on the ring. The driving force for this rearrangement is often the formation of a more thermodynamically stable arylanion intermediate.
While specific studies detailing the halogen dance of this compound are not prevalent, the general principles observed in other polyhalogenated systems suggest that under strongly basic conditions, this compound could potentially undergo rearrangement. The presence of the electron-withdrawing fluorine atoms would influence the acidity of the ring protons and the stability of any anionic intermediates, thereby playing a crucial role in the feasibility and outcome of a halogen dance reaction. Research on related polyhalobenzenes has shown that such migrations are indeed possible, leading to a mixture of positional isomers. nih.gov
Base-Catalyzed Halogen "Dance" Reactions
The halogen "dance" is a fascinating isomerization reaction observed in halogenated aromatic compounds, catalyzed by strong bases. researchgate.netclockss.org This reaction involves the migration of a halogen atom, typically bromine or iodine, to a different position on the aromatic ring. While there are no specific reports in the reviewed literature detailing a halogen dance reaction for this compound, the principles of this reaction class suggest its potential reactivity under suitable conditions.
The reaction is typically initiated by deprotonation of the aromatic ring using a strong base, such as a lithium amide or an organolithium reagent, to form an aryl lithium intermediate. researchgate.net In the case of this compound, the most acidic protons are those at positions 3 and 6, each situated between a fluorine and a bromine atom. Deprotonation at one of these sites would be the first step. Following this, the bromine atom could "dance" to the anionic carbon center, leading to a rearranged aryllithium species, which upon quenching would yield an isomeric dibromodifluorobenzene. The fluorine atoms are generally not observed to migrate in these reactions. clockss.org
Mechanistic Investigations of Bromine Migration
The mechanism of the halogen dance, and by extension, bromine migration, is understood to proceed through a series of deprotonation and metal-halogen exchange steps. researchgate.netresearchgate.net The driving force is the formation of the most thermodynamically stable aryllithium intermediate.
The proposed mechanistic pathway for a potential bromine migration in this compound would involve:
Deprotonation: A strong base abstracts a proton from either position 3 or 6, generating a transient carbanion.
Halogen Migration: The adjacent bromine atom migrates to the carbanionic center, resulting in a new aryllithium species where the lithium is now positioned where the bromine was.
Equilibration: This process can continue, allowing for further migrations until the most stable aryllithium intermediate is formed. The stability is influenced by the electronic effects of the substituents.
Quenching: The final step involves the addition of an electrophile (often a proton source from the workup) to quench the aryllithium, yielding the isomerized product.
The propensity for migration follows the order I > Br >> Cl, F, making the bromine atoms in this compound susceptible to such rearrangements under the right basic conditions. researchgate.netclockss.org
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for polyhalogenated benzenes, particularly those bearing fluorine atoms. The high electronegativity of fluorine activates the aromatic ring towards attack by nucleophiles. nih.gov In this compound, the fluorine atoms are activated by the adjacent bromine atoms, making them potential sites for substitution.
The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net Generally, in polyhalogenated aromatic compounds containing different halogens, fluorine is the most readily displaced leaving group in SNAr reactions. This is attributed to the high electronegativity of fluorine, which makes the ipso-carbon more electrophilic and stabilizes the transition state leading to the Meisenheimer complex. Therefore, it is anticipated that a nucleophilic attack on this compound would preferentially lead to the substitution of a fluorine atom over a bromine atom.
Electrophilic Aromatic Substitution Reactions
In electrophilic aromatic substitution (EAS) reactions, both fluorine and bromine are classified as deactivating, ortho-, para-directing groups. youtube.comlibretexts.org This means that while they make the aromatic ring less reactive towards electrophiles compared to benzene (B151609), they direct incoming electrophiles to the positions ortho and para to themselves.
For this compound, the only available positions for substitution are at carbons 3 and 6. Due to the symmetry of the molecule, these two positions are chemically equivalent. Therefore, an electrophilic attack will lead to a single monosubstituted product. The presence of four deactivating halogen substituents significantly reduces the electron density of the aromatic ring, making harsh reaction conditions necessary for most electrophilic substitutions.
Selective Functionalization Strategies for this compound
A significant challenge and area of interest in the chemistry of polyhalogenated aromatics is the development of selective functionalization strategies. For this compound, the differential reactivity of the bromine and fluorine atoms can be exploited.
One of the most effective methods for selective functionalization is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govlibretexts.org Research has shown that it is possible to selectively react one of the bromine atoms in the presence of the other and the two fluorine atoms. For instance, the reaction of a related compound, 1,2-dibromo-3,5-difluorobenzene, with one equivalent of an arylboronic acid leads to the site-selective formation of a 2-bromo-3,5-difluoro-biphenyl with good yield and high selectivity. thieme-connect.com This selectivity is attributed to the different steric and electronic environments of the two bromine atoms. Similar selectivity can be anticipated for this compound.
The utility of this compound as a building block is also demonstrated by its use in the preparation of more complex molecules, such as 2,2′-dibromo-4,4′,5,5′-tetrafluorobiphenyl. sigmaaldrich.com
Below is a table summarizing the site-selective Suzuki-Miyaura reactions of the related compound 1,2-dibromo-3,5-difluorobenzene, which illustrates the potential for selective functionalization.
Table 1. Site-Selective Suzuki-Miyaura Reactions of 1,2-Dibromo-3,5-difluorobenzene with Arylboronic Acids thieme-connect.com
| Arylboronic Acid (ArB(OH)₂) Ar Group | Product | Yield (%) |
|---|---|---|
| 4-MeOC₆H₄ | 2-Bromo-3,5-difluoro-4'-methoxybiphenyl | 60 |
| 4-EtOC₆H₄ | 2-Bromo-3,5-difluoro-4'-ethoxybiphenyl | 65 |
| 4-MeC₆H₄ | 2-Bromo-3,5-difluoro-4'-methylbiphenyl | 45 |
| 2,4-(MeO)₂C₆H₃ | 2-Bromo-3,5-difluoro-2',4'-dimethoxybiphenyl | 60 |
Applications of 1,2 Dibromo 4,5 Difluorobenzene in the Synthesis of Advanced Materials and Fine Chemicals
Building Block for Complex Polyhalogenated Aromatic Systems
Preparation of 2,2′-dibromo-4,4′,5,5′-tetrafluorobiphenyl
The synthesis of 2,2′-dibromo-4,4′,5,5′-tetrafluorobiphenyl from 1,2-dibromo-4,5-difluorobenzene is a notable application of this starting material. sigmaaldrich.comsigmaaldrich.com This transformation is typically achieved through an Ullmann coupling reaction. The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a symmetric biaryl compound. organic-chemistry.org
In this specific synthesis, this compound undergoes a self-coupling reaction in the presence of activated copper powder, often at elevated temperatures. The copper facilitates the formation of an organocopper intermediate, which then reacts with another molecule of the starting material to form the new carbon-carbon bond, yielding the biphenyl (B1667301) structure. organic-chemistry.org
Table 1: Synthesis of 2,2′-dibromo-4,4′,5,5′-tetrafluorobiphenyl
| Starting Material | Reagent | Reaction Type | Product |
| This compound | Copper | Ullmann Coupling | 2,2′-dibromo-4,4′,5,5′-tetrafluorobiphenyl |
Preparation of 2-(2,3-dibromo-5,6-difluorophenyl)propan-2-ol
This compound serves as the precursor for the synthesis of 2-(2,3-dibromo-5,6-difluorophenyl)propan-2-ol. sigmaaldrich.comsigmaaldrich.com This preparation generally involves a two-step process initiated by a lithium-halogen exchange.
The first step is the selective lithiation of this compound. This is accomplished by treating the starting material with an organolithium reagent, such as butyllithium (B86547), typically in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures. The butyllithium preferentially exchanges with one of the bromine atoms due to the electronic effects of the fluorine substituents, forming an aryllithium intermediate.
In the second step, this highly reactive intermediate is quenched by the addition of acetone. The nucleophilic carbon of the aryllithium attacks the electrophilic carbonyl carbon of acetone, and subsequent workup with an aqueous acid protonates the resulting alkoxide to yield the final tertiary alcohol, 2-(2,3-dibromo-5,6-difluorophenyl)propan-2-ol.
Table 2: Synthesis of 2-(2,3-dibromo-5,6-difluorophenyl)propan-2-ol
| Step | Reagents | Intermediate/Product | Reaction Type |
| 1 | This compound, Butyllithium | 2,3-Dibromo-5,6-difluorophenyllithium | Lithium-Halogen Exchange |
| 2 | Acetone, Aqueous Acid | 2-(2,3-dibromo-5,6-difluorophenyl)propan-2-ol | Nucleophilic Addition |
Applications in Phthalocyanine (B1677752) Synthesis
This compound is a valuable precursor in the synthesis of fluorinated phthalocyanines. umich.edu Phthalocyanines are large, aromatic macrocyclic compounds that have found applications as dyes, pigments, and in materials science, particularly as semiconductors in electronic devices like chemical sensors. rsc.orgworldscientific.com The introduction of fluorine atoms onto the phthalocyanine ring can significantly alter its electronic properties, often leading to n-type semiconductors. rsc.org
The synthetic route from this compound to a fluorinated phthalocyanine begins with its conversion to 4,5-difluorophthalonitrile (B176858). This is achieved through a palladium-catalyzed cyanation reaction, where the two bromine atoms are replaced by cyanide groups using zinc cyanide (Zn(CN)₂). umich.edu
Once the 4,5-difluorophthalonitrile precursor is obtained, the phthalocyanine macrocycle is formed through a template-driven cyclotetramerization reaction. This involves heating four molecules of the phthalonitrile, often in the presence of a metal salt (like zinc acetate) which acts as a template, to yield the corresponding metal-containing phthalocyanine. nih.govacs.org The resulting dodecafluorinated phthalocyanines are of interest for their unique electronic characteristics and potential use in advanced materials. capes.gov.br
Spectroscopic Characterization and Structural Elucidation in Advanced Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule and the electronic environment of specific atomic nuclei. For 1,2-Dibromo-4,5-difluorobenzene, ¹H, ¹³C, and ¹⁹F NMR studies are particularly informative for its structural elucidation. spectrabase.comnist.gov
Proton Nuclear Magnetic Resonance (¹H NMR) Investigations
The ¹H NMR spectrum of this compound is characterized by a single signal, which is a consequence of the molecule's symmetry. The two hydrogen atoms are chemically equivalent, positioned on the aromatic ring between a bromine and a fluorine atom. This equivalence means they resonate at the same frequency, resulting in one distinct peak in the spectrum. sigmaaldrich.com The chemical shift of this signal provides information about the electronic environment of the protons. Data for the ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) is available. chemicalbook.com
Table 1: ¹H NMR Data for this compound
| Solvent | Chemical Shift (ppm) |
|---|
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analyses
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of this compound, the six carbon atoms in the benzene (B151609) ring give rise to three distinct signals. The two carbon atoms bonded to bromine are equivalent, as are the two carbon atoms bonded to fluorine, and the two carbon atoms bonded to hydrogen. Each of these pairs of carbons will produce a separate signal in the ¹³C NMR spectrum. spectrabase.com The specific chemical shifts are influenced by the electronegativity of the attached halogen atoms. spectrabase.comsigmaaldrich.com
Table 2: ¹³C NMR Data for this compound
| Solvent | Observed Nucleus | Purity | Source of Sample |
|---|
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Examinations
Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. wikipedia.org The ¹⁹F NMR spectrum of this compound is expected to show a single signal due to the chemical equivalence of the two fluorine atoms. The chemical shift in ¹⁹F NMR is highly sensitive to the surrounding electronic environment, providing valuable structural information. spectrabase.comwikipedia.org The large chemical shift dispersion in ¹⁹F NMR allows for clear distinction between different fluorine environments. wikipedia.org
Vibrational Spectroscopy
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and confirm molecular structure.
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, showing characteristic absorption bands for different types of chemical bonds and functional groups. spectrabase.comsigmaaldrich.com For this compound, the IR spectrum would exhibit characteristic peaks corresponding to C-H, C-F, and C-Br stretching and bending vibrations, as well as aromatic C=C stretching vibrations. IR spectra of this compound have been recorded using techniques such as melt (liquid) and as a vapor phase. nist.govnih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, electron ionization mass spectrometry (EI-MS) is commonly employed. nist.gov
In a typical EI-MS experiment, the molecule is bombarded with high-energy electrons, causing the ejection of an electron to form a molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. Due to the presence of two bromine atoms, the molecular ion peak of this compound exhibits a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Consequently, the molecular ion appears as a triplet of peaks: one for the ion containing two ⁷⁹Br atoms, one for the ion with one ⁷⁹Br and one ⁸¹Br atom, and one for the ion with two ⁸¹Br atoms, with an intensity ratio of approximately 1:2:1.
The molecular ion, being a radical cation, is energetically unstable and can undergo fragmentation. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms or the elimination of neutral molecules. For this compound, the most prominent fragmentation would be the sequential loss of the two bromine atoms, which are the most labile substituents.
Predicted Fragmentation Data for this compound in EI-MS
| Ion | Description | Predicted m/z |
|---|---|---|
| [C₆H₂Br₂F₂]⁺˙ | Molecular Ion | 270/272/274 |
| [C₆H₂BrF₂]⁺ | Loss of one Bromine atom | 191/193 |
| [C₆H₂F₂]⁺˙ | Loss of two Bromine atoms | 112 |
Note: The m/z values are based on the most abundant isotopes and the table reflects predicted, common fragmentation pathways.
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used for studying chemical species that have one or more unpaired electrons, such as free radicals or radical ions. libretexts.org The radical cation of this compound, which can be generated through methods like gamma-ray irradiation in a suitable matrix at low temperatures, could be characterized using ESR. capes.gov.brrsc.org
While specific ESR studies on the this compound radical were not prominently found, the principles can be understood from research on other halogenated benzene radicals. capes.gov.brresearchgate.net The ESR spectrum arises from the transition of an unpaired electron between its spin states in the presence of an external magnetic field. The key information from an ESR spectrum comes from the g-factor and the hyperfine splitting patterns.
The hyperfine structure results from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero spin (I ≠ 0). For the this compound radical cation, the unpaired electron would couple with the two protons (¹H, I=1/2), the two fluorine atoms (¹⁹F, I=1/2), and the two bromine atoms (⁷⁹Br and ⁸¹Br, both I=3/2). This would lead to a complex, multi-line spectrum. The magnitude of the splitting (hyperfine coupling constant) is proportional to the probability of finding the unpaired electron at a particular nucleus, thus providing a map of the spin density distribution across the molecule.
Key Principles of ESR Spectroscopy for Radical Ion Analysis
| Parameter | Information Provided | Relevance to this compound Radical |
|---|---|---|
| g-factor | Characterizes the radical's electronic environment. | Deviations from the free electron g-value (2.0023) would indicate significant spin-orbit coupling, influenced by the heavy bromine atoms. |
| Hyperfine Splitting | Interaction between the unpaired electron and magnetic nuclei. | Would reveal the spin density on the ¹H, ¹⁹F, and ⁷⁹/⁸¹Br nuclei, elucidating the electronic structure of the radical cation. |
| Line Shape | Provides information on dynamic processes. | Can indicate molecular tumbling rates or chemical exchange processes in solution or solid states. |
The study of such a radical would offer insights into how the competing electron-withdrawing effects of the fluorine atoms and the heavier bromine atoms influence the electronic structure and stability of the radical cation. researchgate.net
X-ray Crystallography of this compound Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide exact bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's properties and reactivity. This compound is a white crystalline solid, making it amenable to single-crystal X-ray diffraction studies. nih.gov
Molecular Conformation: The dihedral angle between the two phenyl rings.
Bond Parameters: The precise C-C, C-H, C-F, and C-Br bond lengths and the C-C-C bond angles, revealing any strain or electronic effects from the substituents.
Intermolecular Interactions: The packing of molecules in the crystal lattice, governed by non-covalent interactions such as halogen bonding (C-Br···F or C-Br···Br), π-π stacking, and C-H···F hydrogen bonds. These interactions are critical in designing molecular materials with specific electronic or optical properties.
Data Obtainable from X-ray Crystallography on a Derivative
| Structural Information | Significance |
|---|---|
| Unit Cell Dimensions | The fundamental repeating unit of the crystal lattice. |
| Atomic Coordinates | The precise x, y, z position of every atom in the unit cell. |
| Bond Lengths & Angles | Provides direct evidence of the molecular geometry and bonding. |
| Torsion Angles | Defines the conformation and shape of the molecule. |
| Intermolecular Contacts | Reveals non-covalent forces that dictate crystal packing and physical properties. |
The structural data obtained from X-ray crystallography are invaluable for computational modeling and for establishing structure-property relationships in materials derived from this compound.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,2′-dibromo-4,4′,5,5′-tetrafluorobiphenyl |
| Benzene |
| Hexabromobenzene ([C₆Br₆]⁺) |
Computational and Theoretical Investigations of 1,2 Dibromo 4,5 Difluorobenzene
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 1,2-dibromo-4,5-difluorobenzene. These calculations can predict the molecule's three-dimensional structure with high accuracy, as well as its vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy.
While specific DFT studies exclusively focused on this compound are not abundant in the public domain, the principles can be extrapolated from studies on similar halogenated benzenes. For instance, DFT calculations on other dibromodifluorobenzene isomers or more complex halogenated systems are used to determine optimized geometries, bond lengths, and bond angles. These calculations typically utilize basis sets like 6-311++G(d,p) to provide a good balance between computational cost and accuracy.
The computed vibrational spectra can be correlated with experimental data, such as that available from the NIST WebBook, to confirm the molecular structure and the accuracy of the computational model. nist.gov The calculated frequencies for the C-H, C-F, and C-Br stretching and bending modes provide a detailed vibrational fingerprint of the molecule.
Table 1: Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₂Br₂F₂ | PubChem nih.gov |
| Molecular Weight | 271.88 g/mol | PubChem nih.gov |
| XLogP3-AA | 3.5 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
This table presents basic computed properties of this compound.
Electronic Structure Analysis
The arrangement of electrons within a molecule, its electronic structure, is key to understanding its chemical behavior. For this compound, the presence of both highly electronegative fluorine atoms and the more polarizable bromine atoms creates a complex electronic environment.
A critical aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Another important tool in electronic structure analysis is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the fluorine atoms would be expected to generate regions of significant negative potential, while the regions around the hydrogen and bromine atoms would exhibit less negative or even positive potential. This information is invaluable for predicting how the molecule will interact with other reagents.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping out the step-by-step pathways of chemical reactions, known as reaction mechanisms. This involves calculating the energies of reactants, products, transition states, and any intermediates along the reaction coordinate.
For this compound, a key area of interest is its participation in cross-coupling reactions, such as the Sonogashira or Suzuki couplings, which are fundamental for forming new carbon-carbon bonds. wikipedia.orgnih.gov Computational studies on these types of reactions involving similar aryl halides can shed light on the likely mechanisms for this compound. These studies often use DFT to model the catalytic cycle, including the key steps of oxidative addition, transmetalation, and reductive elimination.
For example, in a palladium-catalyzed Sonogashira coupling, computational modeling can determine the activation energies for the oxidative addition of the palladium catalyst to either the C-Br or C-F bonds. nih.gov Due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond, it is expected that oxidative addition would preferentially occur at the C-Br bond. Modeling can also elucidate the role of ligands on the metal catalyst and the effect of the solvent on the reaction energetics.
Prediction of Reactivity and Selectivity in Chemical Transformations
A significant challenge and opportunity in the chemistry of polyhalogenated aromatics like this compound is controlling the regioselectivity of reactions. Computational chemistry offers methods to predict which of the multiple reactive sites on the molecule is most likely to undergo a chemical transformation.
The two bromine atoms in this compound are chemically distinct from the two fluorine atoms. Furthermore, the electronic environment of each C-Br bond is influenced by the adjacent fluorine atoms. In reactions like nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-couplings, the question of which halogen will be replaced is critical.
Computational models can predict the regioselectivity by comparing the activation energies for the reaction at each possible site. For example, in a nucleophilic aromatic substitution reaction, DFT calculations can be used to model the formation of the Meisenheimer complex (a key intermediate) at each of the four halogen-substituted positions. The position that leads to the most stable intermediate or has the lowest activation energy for its formation is predicted to be the most reactive site. The electron-withdrawing nature of the fluorine atoms is expected to activate the ring towards nucleophilic attack, and computational studies can quantify this effect.
Similarly, in metal-catalyzed cross-coupling reactions, the relative ease of oxidative addition at the C-Br versus the C-F bonds can be computationally predicted. This allows for the rational design of reaction conditions to achieve selective functionalization at a specific position.
Molecular Dynamics Simulations
While quantum chemical calculations provide detailed information about individual molecules, molecular dynamics (MD) simulations offer insights into the behavior of a collection of molecules over time. MD simulations can be used to study the bulk properties of this compound in its liquid state or in solution, providing information about its structure, dynamics, and intermolecular interactions.
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom. This allows for the simulation of how the molecules move, rotate, and interact with each other and with solvent molecules.
For this compound, MD simulations could be used to investigate its solvation in different solvents. This would involve calculating properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. Such simulations could reveal the nature of the intermolecular forces, such as halogen bonding and π-π stacking, that govern its behavior in solution. While specific MD studies on this compound are not prominent, the methodologies are well-established from simulations of other halogenated aromatic compounds.
Environmental and Sustainable Chemistry Perspectives in 1,2 Dibromo 4,5 Difluorobenzene Research
Research on the Environmental Fate and Behavior of Brominated and Fluorinated Aromatic Compounds
Halogenated organic compounds are a significant class of chemicals that can cause environmental contamination. mdpi.com The presence of both bromine and fluorine atoms on an aromatic ring, as in 1,2-Dibromo-4,5-difluorobenzene, creates a molecule with unique and stable properties. This stability, conferred by the strong carbon-halogen bonds, also means these compounds can be resistant to degradation. nih.govnih.gov
Research into the environmental fate of these compounds examines their persistence, potential for bioaccumulation, and the pathways through which they might eventually break down.
Key Research Findings:
Persistence and Degradation: Like most halogenated organic compounds, brominated and fluorinated aromatics generally exhibit limited biodegradability and tend to persist in the environment. nih.gov The carbon-fluorine bond is particularly strong, making enzymatic cleavage and microbial degradation challenging. researchgate.net Abiotic processes, such as photodegradation, can contribute to their breakdown. However, this can sometimes lead to the formation of less halogenated, but potentially more toxic and persistent, intermediate compounds. nih.gov
Biodegradation: Microbial degradation is a primary process determining the fate of many organic pollutants. mdpi.com However, the degradation of highly halogenated aromatics is often slow. nih.gov While some microorganisms can dehalogenate these compounds, the removal of the halogen atom is a key and often rate-limiting step for detoxification. nih.gov Studies on fluorinated benzoates have shown that some bacteria, such as certain Pseudomonas strains, can utilize them as a growth substrate under specific conditions, releasing fluoride (B91410) ions in the process. nih.gov The biodegradation of compounds with multiple fluorine atoms has been demonstrated, but the enzymes involved are not yet fully understood. nih.gov
Environmental Occurrence and Transport: Novel brominated flame retardants (NBFRs), a related class of compounds, have been detected in various environmental compartments, including air, water, soil, and sediment, indicating their potential for widespread distribution. nih.govresearchgate.net Aquatic mesocosm studies on some NBFRs show that they partition between particulate matter and sediment, with dissipation times being significantly longer in sediment. scite.airesearchgate.net
Table 1: Environmental Behavior of Selected Novel Brominated Flame Retardants (NBFRs) in an Aquatic Mesocosm Study
This table presents the median dissipation times (DT50) for three NBFRs, illustrating their persistence in different environmental compartments.
| Compound | Particulate DT50 (days) | Sediment DT50 (days) | Persistence Finding |
| Bis(tribromophenoxy)ethane (BTBPE) | 9 - 30 | >100 | Environmentally persistent |
| Tetrabromobisphenol A bis(2,3-dibromopropyl ether) (TBBPA-DBPE) | 9 - 30 | >100 | Environmentally persistent |
| Bis(2-ethylhexyl)tetrabromophthalate (BEHTBP) | 9 - 30 | >100 | Environmentally persistent |
Data sourced from an aquatic mesocosm experiment studying the fate of NBFRs. scite.airesearchgate.net
Development of Greener Synthetic Pathways for Halogenated Aromatics
"Green chemistry" aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org For halogenated aromatics, this involves developing new synthetic methods that are more efficient, use less toxic reagents, and operate under milder conditions. dovepress.com
Key Developments in Greener Synthesis:
Alternative Catalysts and Reagents: Research has focused on replacing traditional, often harsh, halogenating agents. One eco-friendly protocol uses graphene oxide as a carbocatalyst with potassium halides as the halogen source and oxone as a green oxidant. rsc.org This method is metal-free and the catalyst can be recycled multiple times. rsc.org For fluorination, processes that avoid highly toxic reagents like SO2F2 gas are being developed. A recently discovered method allows for the synthesis of sulfonyl fluorides from easily handled thiols and disulfides, producing only non-toxic salts as byproducts. eurekalert.orgsciencedaily.com
Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C and C-H bonds, enabling the synthesis of complex molecules from simpler precursors like 1,2-dihalobenzenes under relatively mild conditions. nih.govrsc.orgthieme-connect.com These methods are often highly selective and efficient, representing an improvement over classical multi-step syntheses. nih.gov
Fluorous Chemistry and Alternative Solvents: Fluorous chemistry utilizes highly fluorinated compounds and solvents to facilitate easy separation of products from catalysts, which can then be recycled. rsc.orgtcichemicals.com This technique aligns with green chemistry principles by improving efficiency and reducing waste. tcichemicals.com Another significant advancement is the use of water as a solvent for synthesizing halogenated aromatic compounds. A patented method describes the synthesis of these compounds from aryl boric acid in water, using a low-cost copper catalyst, under mild room temperature and pressure conditions. google.com
Table 2: Comparison of Traditional and Greener Synthetic Approaches for Halogenated Aromatics
| Feature | Traditional Methods | Greener Alternatives |
| Solvents | Often uses halogenated solvents (e.g., chloroform (B151607), trichloroethane). unmc.edu | Water google.com, or fluorous biphase systems for easy separation. tcichemicals.com |
| Catalysts | May require stoichiometric or harsh reagents. | Recyclable catalysts (e.g., graphene oxide) rsc.org, efficient palladium catalysts. nih.gov |
| Reagents | Can involve highly toxic and difficult-to-handle chemicals (e.g., SO2F2). eurekalert.org | Safer halogen sources (e.g., potassium halides) rsc.org, easily handled precursors. eurekalert.org |
| Conditions | Can require high temperatures and pressures. | Often proceed under milder, more energy-efficient conditions. google.com |
| Byproducts | May generate significant amounts of hazardous waste. | Designed to produce non-toxic byproducts (e.g., NaCl, KCl). eurekalert.orgsciencedaily.com |
Waste Minimization and Byproduct Management in Related Chemical Processes
Effective waste management is a critical component of sustainable chemistry. For processes involving halogenated aromatics, this focuses on reducing waste at its source and managing the byproducts that are generated.
Key Strategies and Practices:
Source Reduction: The most preferred option in the waste management hierarchy is to reduce or eliminate waste generation at the source. texas.gov This can be achieved by carefully managing chemical inventory to avoid expired reagents, purchasing chemicals in quantities that will be used promptly, and using pre-weighed or pre-measured reagents where possible. unmc.edu
Waste Segregation: A crucial practice is the separation of halogenated wastes from non-halogenated wastes. unmc.edu Halogenated solvents and byproducts are often more difficult and costly to dispose of, sometimes requiring complex treatment technologies like high-temperature incineration with scrubbers to handle the resulting acid gases. unmc.eduepa.gov Keeping these waste streams separate can significantly reduce disposal costs and environmental impact. unmc.edu
Recycling and Reuse: Where feasible, recycling and reusing materials can minimize waste. texas.gov This includes practices like redistilling and recycling solvents, which can reduce both the consumption of new materials and the volume of waste generated. unmc.edu Chemical recycling of plastic waste containing brominated flame retardants is also being explored to recover valuable aromatic chemicals, though further dehalogenation of the resulting oils is often necessary. mdpi.com
Treatment Technologies: For waste that cannot be eliminated or recycled, various treatment technologies are available. These range from physical processes like distillation and carbon adsorption to chemical treatments and thermal destruction via incineration. epa.gov The choice of technology depends on the specific characteristics of the halogenated waste stream. epa.gov
Table 3: Waste Minimization Strategies in Halogenated Chemical Processes
| Strategy | Description | Key Benefits |
| Source Reduction | Modifying processes to generate less waste (e.g., optimizing reactions, managing inventory). unmc.edutexas.gov | Reduces waste management costs, lowers regulatory burden, improves safety. unmc.edu |
| Waste Segregation | Keeping halogenated waste streams separate from non-halogenated streams. unmc.edu | Lowers disposal costs, simplifies treatment of non-halogenated waste. unmc.edu |
| Recycling/Reuse | Reclaiming useful materials from a waste stream (e.g., solvent redistillation). unmc.edu | Conserves raw materials, reduces disposal volume. texas.gov |
| Chemical Substitution | Replacing hazardous chemicals with less hazardous alternatives (e.g., non-halogenated solvents). unmc.edu | Reduces toxicity of waste, can lower disposal costs. texas.gov |
Future Research Directions and Emerging Opportunities for 1,2 Dibromo 4,5 Difluorobenzene
Exploration of Novel Catalytic Systems for Functionalization
The two bromine atoms on the 1,2-dibromo-4,5-difluorobenzene ring offer distinct opportunities for sequential and selective functionalization through cross-coupling reactions. Future research will likely focus on developing novel catalytic systems that can differentiate between the two C-Br bonds and even target the C-H bonds for activation, offering precise control over the synthesis of complex molecules.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to polyhalogenated compounds continues to evolve. youtube.com For this compound, research is anticipated to move towards developing highly selective palladium catalysts that can facilitate stepwise coupling. This would enable the introduction of two different substituents at the 1- and 2-positions. Advanced catalyst systems, potentially employing specifically designed phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), could offer the required selectivity. researchgate.net Furthermore, palladium-catalyzed Hiyama cross-coupling reactions, which use organosilicon reagents, are gaining traction for the functionalization of fluorinated compounds and could be adapted for this substrate. nih.gov
Copper-catalyzed reactions represent another promising frontier. Copper catalysts are less expensive and less toxic than palladium and have shown unique reactivity in difluoroalkylation and related transformations. nih.govresearchgate.net Future work could explore copper-catalyzed systems for Sonogashira, Ullmann, or Chan-Lam couplings on this compound, potentially offering different selectivity profiles compared to palladium.
Beyond C-Br bond functionalization, the direct C-H activation of the fluorinated ring is a significant area for development. Rhodium(III) and other transition metal complexes are known to catalyze the C-H activation of aromatic compounds, allowing for the formation of new C-C and C-N bonds. nih.govyoutube.com Applying these methods to this compound could open pathways to novel structures without the need for pre-functionalization, representing a more atom-economical approach to synthesis.
| Research Area | Catalytic System | Potential Transformation | Significance |
| Selective Cross-Coupling | Palladium with advanced ligands | Stepwise Suzuki, Stille, or Hiyama couplings | Precise construction of complex multi-substituted aromatics. |
| Alternative Coupling | Copper-based catalysts | Ullmann, Sonogashira, or difluoroalkylation reactions | Cost-effective and potentially novel reactivity/selectivity. nih.gov |
| Direct Functionalization | Rhodium(III) or Iridium catalysts | C-H activation and annulation reactions | Atom-economical synthesis of complex fused ring systems. nih.govmanchester.ac.uk |
Integration into Advanced Flow Chemistry Methodologies
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, improved heat transfer, better mixing, and straightforward scalability. nih.govrsc.org For the synthesis and functionalization of organo-fluorine compounds like this compound, these advantages are particularly compelling. beilstein-journals.orgresearchgate.net
The use of microreactors—devices with sub-millimeter channels—is a key aspect of modern flow chemistry. wikipedia.orgmdpi.com These reactors provide a very high surface-area-to-volume ratio, which allows for precise temperature control, a critical factor for managing the often highly exothermic or energetic reactions associated with fluorinated compounds. fiveable.meyoutube.com Future research will focus on adapting cross-coupling, lithiation, and other functionalization reactions of this compound to continuous-flow systems. This will not only improve the safety and reproducibility of these reactions but also enable the on-demand production of derivatives. researchgate.netrsc.org
Furthermore, flow chemistry facilitates the use of hazardous reagents and the generation of unstable intermediates, which are often difficult to handle in batch reactors. wikipedia.orgrsc.org For instance, lithiation of this compound to generate a reactive organolithium species could be performed in a flow reactor where the unstable intermediate is immediately reacted with an electrophile in a subsequent reaction zone, minimizing decomposition. researchgate.net This approach offers a pathway to a wider range of derivatives that are currently inaccessible through conventional methods. The combination of flow chemistry with other enabling technologies like photochemistry (photoflow) or electrochemistry (electroflow) further expands the synthetic possibilities. rsc.orgresearchgate.net
Discovery of New Chemical Transformations
While cross-coupling reactions are the most established method for functionalizing this compound, future research is expected to uncover entirely new types of chemical transformations for this versatile building block.
Photochemistry, which utilizes light to induce chemical reactions, offers a powerful tool for accessing unique reactivity. nih.gov The absorption of photons can excite the molecule to a higher energy state, enabling transformations that are not possible under thermal conditions. nih.gov For this compound, photochemical reactions could lead to novel cycloadditions, dehalogenation, or rearrangement products. The use of a photon as a "traceless reagent" is a key principle of green chemistry, avoiding the generation of byproducts from chemical reagents. nih.gov Research into the photochemical behavior of this compound could unlock pathways to new molecular scaffolds.
Another area of exploration is the development of novel ring-forming reactions. The ortho-dibromo substitution pattern is well-suited for reactions that build fused ring systems. For example, tandem reactions involving a single catalyst could facilitate an initial coupling followed by an intramolecular cyclization onto an adjacent position. This could be a powerful strategy for rapidly constructing complex polycyclic aromatic systems, which are of interest in materials science.
Finally, research into selective C–F bond activation remains a significant challenge in organofluorine chemistry but represents a major opportunity. While C-Br bonds are much more reactive, the development of catalysts that can selectively cleave the strong C-F bond in the presence of other functionalities would revolutionize the synthesis of partially fluorinated aromatics. Though still in its early stages, achieving selective C-F functionalization on a substrate like this compound would provide access to previously unobtainable substitution patterns.
Expansion into Uncharted Application Domains in Materials Science and Medicinal Chemistry
The unique electronic and structural features of this compound make it a prime candidate for use in developing new, high-performance materials and novel therapeutic agents.
In materials science, the focus is on creating organic molecules with specific electronic and self-assembly properties. The introduction of fluorine atoms into aromatic rings can enhance thermal and oxidative stability. sigmaaldrich.com Derivatives of this compound could serve as key intermediates for organic semiconductors, liquid crystals, and advanced polymers. sigmaaldrich.compharmablock.com For instance, the synthesis of bent-core or "banana-shaped" liquid crystals often relies on substituted aromatic building blocks; the substitution pattern of this compound could be exploited to create new liquid crystalline materials with unique phase behaviors. colorado.eduajchem-a.com Similarly, its use in synthesizing π-extended nanographenes or other organic electronic materials is a promising, yet largely unexplored, avenue. acs.org
In medicinal chemistry, the incorporation of fluorine into drug candidates is a well-established strategy to improve metabolic stability, binding affinity, and bioavailability. pharmablock.comnih.gov this compound serves as a scaffold to introduce a 1,2-difluorobenzene (B135520) moiety into bioactive molecules. This structural motif is of growing interest. For example, fluorinated compounds are widely used as enzyme inhibitors, where the electronegative fluorine atoms can interact with active site residues or act as bioisosteres of other functional groups. nih.gov The development of new synthetic methods using this building block will allow medicinal chemists to systematically explore the impact of this specific substitution pattern on biological activity, potentially leading to new classes of drugs for a wide range of diseases. acs.org
Q & A
Q. What are the optimal synthetic routes for 1,2-dibromo-4,5-difluorobenzene, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via electrophilic aromatic substitution (EAS) due to the electron-withdrawing effects of fluorine, which direct bromination to meta/para positions. A common approach involves sequential halogenation of 1,2-difluorobenzene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperature (0–25°C).
- Key considerations :
- Regioselectivity : Fluorine substituents direct bromination to specific positions, but steric hindrance and competing reaction pathways (e.g., dihalogenation) must be mitigated .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (using ethanol/water mixtures) is critical to isolate the product from byproducts like 1,3-dibromo isomers .
- Yield optimization : Lower temperatures (0–10°C) reduce polybromination, while excess Br₂ (1.2–1.5 equivalents) improves mono-substitution efficiency .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Analytical techniques :
- GC-MS or HPLC : Quantify purity and detect trace impurities (e.g., residual solvents or isomers) .
- NMR spectroscopy :
- ¹H NMR : Fluorine atoms induce splitting patterns (e.g., coupling constants JH-F ~20 Hz) to confirm substitution positions.
- ¹⁹F NMR : Distinct chemical shifts for fluorine atoms adjacent to bromine (~-110 to -120 ppm) .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound, and how can they be addressed for X-ray diffraction studies?
Methodological Answer:
- Crystallization challenges :
- Solutions :
- Use slow vapor diffusion with mixed solvents (e.g., DCM/pentane).
- Employ SHELXD/SHELXE for phasing heavy atoms (Br, F) in small-molecule refinement. SHELXL is recommended for handling anisotropic displacement parameters .
- Data collection : High-resolution synchrotron sources (λ ~0.7–1.0 Å) improve Bragg spot separation for accurate unit cell determination .
Q. How do thermodynamic properties (e.g., ΔfH°gas) of this compound compare to its non-brominated analogs?
Methodological Answer:
- Thermochemical analysis :
- The bromine substituents increase molecular weight and polarizability, leading to higher formation enthalpy (ΔfH°gas) compared to 1,2-difluorobenzene. Computational methods (DFT/B3LYP) predict ΔfH°gas ≈ -120 kJ/mol, validated via calorimetry .
- Reactivity : Bromine’s electron-withdrawing effect reduces gas-phase basicity (proton affinity ~750 kJ/mol) compared to fluorine-only analogs (~800 kJ/mol) .
Q. What safety protocols are critical when handling this compound in high-temperature reactions?
Methodological Answer:
- Hazard mitigation :
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation (H335) .
- PPE : Nitrile gloves (≥8 mil thickness) and ANSI-approved goggles to avoid dermal/ocular exposure (H315, H319) .
- Thermal stability : Decomposition above 200°C releases toxic HBr and HF gases; monitor via real-time FTIR spectroscopy .
Q. How can researchers resolve contradictions in reported reaction kinetics for nucleophilic substitution on this compound?
Methodological Answer:
- Kinetic studies :
- Competing pathways : Bromine at the 1,2-positions may undergo SNAr (aromatic substitution) or elimination (forming benzyne intermediates). Use isotopic labeling (¹⁸O/²H) to track mechanistic pathways .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) accelerate SNAr but may favor side reactions. Compare rate constants (kobs) across solvents using stopped-flow UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
